[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
The compound 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative featuring a 1,1-dioxido moiety, a 4-ethylphenyl substituent at position 4, a fluorine atom at position 6, and a 4-methoxyphenylmethanone group at position 2.
Properties
IUPAC Name |
[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-3-16-4-9-19(10-5-16)26-15-23(24(27)17-6-11-20(30-2)12-7-17)31(28,29)22-13-8-18(25)14-21(22)26/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQYERKAMQHPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Benzothiazine Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a fluorinated aromatic aldehyde under acidic conditions to form the benzothiazine ring.
Substitution Reactions: The introduction of the 4-ethylphenyl and 4-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: The final step involves the oxidation of the sulfur atom to form the sulfone group, which is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, leading to the formation of alcohols or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or reduced aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its benzothiazine core is known for its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its mechanism of action and potential use in drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its applications in materials science are still being explored, but it holds potential for use in advanced manufacturing processes.
Mechanism of Action
The mechanism by which 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The fluorine atom and the sulfone group are thought to play crucial roles in its binding affinity and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs and their differentiating features are summarized below:
*Molecular weight estimated based on analog in .
Key Observations :
- Fluorine Position : The target compound’s 6-fluoro substituent (vs. 7-fluoro in ) may alter electronic distribution and binding affinity in biological systems.
- Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound may confer faster metabolic clearance compared to the ethoxy-substituted analog , as methoxy groups are more readily demethylated.
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s calculated logP (~3.8, inferred from ) is higher than the indole-based analog (logP ~3.1, ), suggesting better CNS penetration.
- Metabolic Stability : The 4-methoxyphenyl group may undergo cytochrome P450-mediated demethylation, contrasting with the ethoxy group in , which is more resistant to oxidation.
- Bioactivity : Fluorine and sulfone groups in benzothiazine derivatives are associated with kinase inhibition (e.g., JAK/STAT pathways), though direct data for the target compound are lacking .
Biological Activity
The compound 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, also known by its CAS number 1113109-85-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 421.5 g/mol. The structure features a benzothiazine core modified with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1113109-85-5 |
| Molecular Formula | C24H20FNO3S |
| Molecular Weight | 421.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanisms of action may involve enzyme inhibition and disruption of bacterial cell wall synthesis.
Antiparasitic Effects
The compound's structural similarities to other active compounds suggest potential efficacy against parasitic infections. In vitro studies have shown that derivatives of the benzothiazine core can inhibit the growth of parasites responsible for diseases such as malaria and leishmaniasis . The effectiveness was quantified using median effective concentrations (EC50), with values indicating high activity (EC50 < 25 μM) for several derivatives.
The proposed mechanism involves interaction with key amino acids in target enzymes, leading to allosteric modulation. For example, the binding of the compound may disrupt critical metabolic pathways in parasites by targeting enzymes like trypanothione reductase . This interaction can result in increased oxidative stress within the parasite cells.
Case Studies and Research Findings
-
Study on Antileishmanial Activity
- Objective : To evaluate the effectiveness of benzothiazine derivatives against Leishmania species.
- Methodology : Compounds were tested using an MTT assay to determine cytotoxicity and antileishmanial activity.
- Results : Several compounds exhibited EC50 values below 10 μM, indicating strong antileishmanial activity .
-
Evaluation of Antimicrobial Properties
- Objective : To assess the antibacterial efficacy of synthesized benzothiazine derivatives.
- Methodology : Bacterial strains were exposed to varying concentrations of compounds, and growth inhibition was measured.
- Results : Compounds showed significant inhibition against Bacillus subtilis, with some exhibiting bactericidal effects at lower concentrations .
-
Docking Studies
- Objective : To understand the interaction between the compound and target proteins.
- Methodology : Molecular docking simulations were performed to predict binding affinities.
- Results : The docking studies revealed strong interactions between the compound and specific amino acids in target enzymes, supporting its potential as an allosteric inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
